molecular formula C15H18O4 B1323813 trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-57-3

trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323813
M. Wt: 262.3 g/mol
InChI Key: BFVLIYRMUAIYEL-WCQYABFASA-N
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Description

“trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-57-3 . The IUPAC name is (1R,2S)-2-(2-(4-methoxyphenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid . The molecular weight is 262.31 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H18O4/c1-19-12-7-5-10 (6-8-12)14 (16)9-11-3-2-4-13 (11)15 (17)18/h5-8,11,13H,2-4,9H2,1H3, (H,17,18)/t11-,13+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.31 . The compound’s density is 1.181g/cm3, and it has a boiling point of 461ºC at 760 mmHg .

Scientific Research Applications

Conformational Analysis

  • Conformational preferences of related cyclopentane derivatives have been studied using DFT calculations. These studies provide insights into the intrinsic conformational preferences of such compounds, which is crucial in understanding their chemical behavior and potential applications (Casanovas et al., 2008).

Isomerisation Studies

  • Research on the isomerisation of homologous cycloalkanecarboxylic acids in strongly basic aqueous solutions has been conducted. This type of study is relevant for understanding the chemical processes that such compounds can undergo, which is important for their potential applications (Gyarmati et al., 2006).

Synthetic Applications

  • The synthesis and resolution of trans-configured cyclopentane derivatives, which are structurally related, have been achieved. These synthetic approaches are vital for the creation and application of specific isomers of cyclopentane derivatives in scientific research (Yang et al., 2000).

Stereoselective Synthesis

  • Studies on the stereoselective synthesis of cyclopentane-carboxylate stereoisomers highlight the importance of selective synthesis techniques in producing specific isomers for research and potential applications (Urones et al., 2004).

Chemical Reactions and Properties

  • Investigations into the chemical reactions and properties of various cyclopentane derivatives provide essential insights into the chemical nature and potential applications of these compounds in various scientific fields (Castro et al., 2010).

properties

IUPAC Name

(1R,2S)-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-12-7-5-10(6-8-12)14(16)9-11-3-2-4-13(11)15(17)18/h5-8,11,13H,2-4,9H2,1H3,(H,17,18)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVLIYRMUAIYEL-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146911
Record name rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-57-3
Record name rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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